1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene
Overview
Description
1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene is an organic compound that features a pyrrolidine ring attached to a methylthiobenzene moiety
Preparation Methods
The synthesis of 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 2-methylthiobenzene with a suitable pyrrolidine precursor under specific conditions. For instance, the preparation might involve the use of 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as a starting material, which undergoes a series of reactions to yield the desired product . Industrial production methods often focus on optimizing yield and purity, employing advanced techniques such as microfluidic synthesis and photoinduced organocatalyzed cyclization .
Chemical Reactions Analysis
1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring, using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation, leading to its observed biological activities .
Comparison with Similar Compounds
1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor for other bioactive compounds.
Pyrrolidine-2,5-dione: Utilized in the synthesis of various drugs and as an intermediate in organic synthesis.
Prolinol: A derivative of pyrrolidine, used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-(2-methylsulfanylphenyl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTYHQGKUJLXRU-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1[C@@H]2CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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